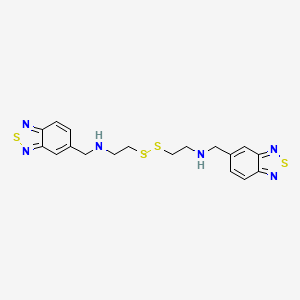
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N'-dithiobis(ethylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a benzothiadiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiadiazole ring
Méthodes De Préparation
The synthesis of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding the benzothiadiazole structure This can be done through a series of substitution and coupling reactions, often using reagents such as methylamine and ethylene dithiol under controlled conditions .
Analyse Des Réactions Chimiques
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its precursor amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form larger, more complex molecules.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biomolecules, potentially altering their function. For example, its ability to undergo redox reactions can influence cellular oxidative stress levels, which in turn can affect various signaling pathways .
Comparaison Avec Des Composés Similaires
2,1,3-Benzothia(S(sup IV))diazole-5-methylamine, N,N’-dithiobis(ethylene)bis- can be compared to other similar compounds, such as:
2,1,3-Benzothiadiazole: This compound shares the same core structure but lacks the methylamine and dithiobis(ethylene) groups.
2,1,3-Benzoxadiazole: This compound features an oxygen atom in place of the sulfur atom in the thiadiazole ring.
2,1,3-Benzoselenadiazole: This compound contains a selenium atom instead of sulfur.
Propriétés
Numéro CAS |
100333-42-4 |
|---|---|
Formule moléculaire |
C18H20N6S4 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[2-(2,1,3-benzothiadiazol-5-ylmethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C18H20N6S4/c1-3-15-17(23-27-21-15)9-13(1)11-19-5-7-25-26-8-6-20-12-14-2-4-16-18(10-14)24-28-22-16/h1-4,9-10,19-20H,5-8,11-12H2 |
Clé InChI |
FRVHICFKYKRCJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C=C1CNCCSSCCNCC3=CC4=NSN=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




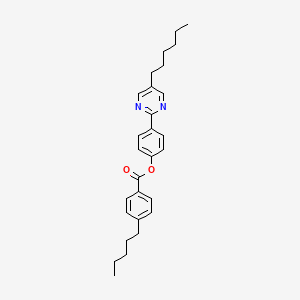
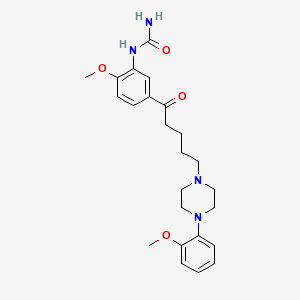
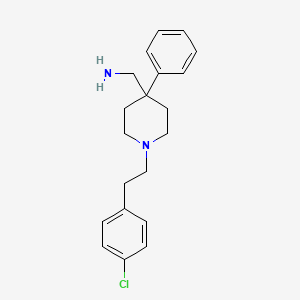
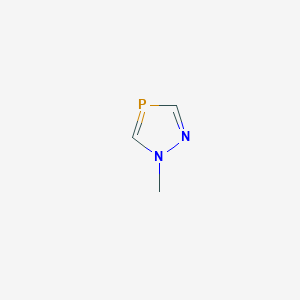

![2-{[1-(Pyridin-3-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14342495.png)
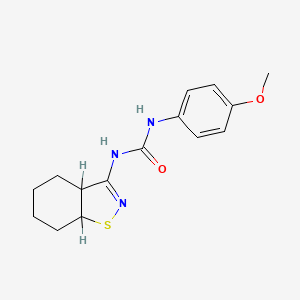
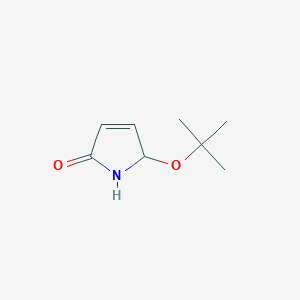
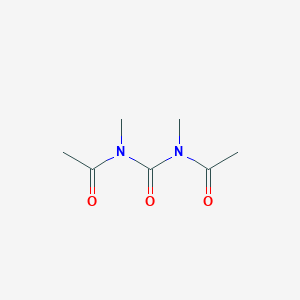
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)

![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
